molecular formula C8H7O3- B1229458 4-Hydroxyphenylacetate

4-Hydroxyphenylacetate

Cat. No.: B1229458
M. Wt: 151.14 g/mol
InChI Key: XQXPVVBIMDBYFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxyphenylacetate is a monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of 4-hydroxyphenylacetic acid. It has a role as a human metabolite, a fungal metabolite and a plant metabolite. It derives from an acetate. It is a conjugate base of a 4-hydroxyphenylacetic acid.

Scientific Research Applications

Anti-inflammatory and Edema Reduction

4-Hydroxyphenylacetate (4-HPA) has been demonstrated to have significant therapeutic effects on inflammation and edema. Specifically, in the context of lung injury induced by seawater aspiration in rats, 4-HPA exhibited a reduction in mortality rates. It achieved this by attenuating hypoxia, inflammation, vascular leak, and edema in lung tissues. The compound functions by suppressing the protein level of Hypoxia-inducible factor-1α (HIF-1α), which is a regulator of oxygen homeostasis in cellular environments. The suppression of HIF-1α led to a decrease in the production of inflammatory cytokines and a reduction in monolayer permeability, highlighting 4-HPA's potential in treating lung-related injuries or diseases (Liu et al., 2014).

Enzymatic Function in Bacteria

In bacteria such as Escherichia coli, 4-HPA plays a role in the metabolism of phenolic compounds. It is part of the enzymatic system known as this compound 3-hydroxylase (HpaB and HpaC). HpaB, specifically, was identified as a reduced flavin adenine dinucleotide (FAD)-utilizing monooxygenase. This enzyme utilizes FADH2 and oxygen for the oxidation of this compound, showcasing the intricate biochemical pathways in microbial systems and the potential biotechnological applications of 4-HPA in industrial microbiology (Xun & Sandvik, 2000).

Production of Biochemicals

The microbial biosynthetic system has been harnessed to produce 4-hydroxyphenylacetic acid (4HPAA) from glucose in Escherichia coli. This is significant because 4HPAA serves as an important building block in synthesizing drugs, agrochemicals, and other biochemicals. The study demonstrates the potential of genetically modified microorganisms in producing valuable chemical compounds sustainably, highlighting the role of 4-HPA in this innovative production method (Shen et al., 2019).

Molecular Structure and Biodegradation

The molecular structure and function of 4-HPA-related enzymes are crucial in understanding its biodegradation pathways. For instance, the crystal structure of the oxygenase component (HpaB) of the this compound 3-Monooxygenase provides insights into the catalytic mechanism of HpaB and its role in the degradation of 4HPA. This knowledge is essential for biotechnological applications, especially in bioremediation efforts where the degradation of pollutants like 4HPA is necessary (Kim et al., 2007).

Bioremediation and Environmental Applications

4-HPA also plays a role in environmental applications, particularly in the treatment of industrial effluents. For instance, the degradation of 4-HPA in olive oil mill wastewater was studied, showing the effectiveness of processes like anodic oxidation with electrogenerated H2O2. This highlights the potential of 4-HPA in environmental cleanup and pollution control strategies (Flores et al., 2017).

Properties

IUPAC Name

2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXPVVBIMDBYFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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